molecular formula C24H32N2O6 B11028332 Diethyl 1,1'-(benzene-1,4-diyldicarbonyl)dipiperidine-4-carboxylate

Diethyl 1,1'-(benzene-1,4-diyldicarbonyl)dipiperidine-4-carboxylate

Cat. No.: B11028332
M. Wt: 444.5 g/mol
InChI Key: RHOVLUSHVNJIHZ-UHFFFAOYSA-N
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Description

ETHYL 1-(4-{[4-(ETHOXYCARBONYL)PIPERIDINO]CARBONYL}BENZOYL)-4-PIPERIDINECARBOXYLATE: is a complex organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 1-(4-{[4-(ETHOXYCARBONYL)PIPERIDINO]CARBONYL}BENZOYL)-4-PIPERIDINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoic Acid Derivative: The benzoic acid derivative is introduced through a coupling reaction, often using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

    Esterification: The ethyl ester group is introduced through esterification reactions, typically using ethanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the existing functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new esters or amides with different substituents.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts and ligands for various chemical reactions.

Biology:

  • Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive molecules.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
  • Evaluated for its ability to modulate specific biological pathways involved in disease processes.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of advanced polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 1-(4-{[4-(ETHOXYCARBONYL)PIPERIDINO]CARBONYL}BENZOYL)-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    ETHYL 4-OXO-1-PIPERIDINECARBOXYLATE: Shares the piperidine core structure but lacks the benzoic acid derivative.

    1-CARBETHOXY-4-PIPERIDONE: Another piperidine derivative with similar functional groups but different substitution patterns.

    ETHYL 1-METHYL-3-PIPERIDINECARBOXYLATE: Contains a methyl group on the piperidine ring, leading to different chemical properties.

Uniqueness: ETHYL 1-(4-{[4-(ETHOXYCARBONYL)PIPERIDINO]CARBONYL}BENZOYL)-4-PIPERIDINECARBOXYLATE is unique due to the presence of both ester and amide functionalities, as well as the benzoic acid derivative

Properties

Molecular Formula

C24H32N2O6

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 1-[4-(4-ethoxycarbonylpiperidine-1-carbonyl)benzoyl]piperidine-4-carboxylate

InChI

InChI=1S/C24H32N2O6/c1-3-31-23(29)19-9-13-25(14-10-19)21(27)17-5-7-18(8-6-17)22(28)26-15-11-20(12-16-26)24(30)32-4-2/h5-8,19-20H,3-4,9-16H2,1-2H3

InChI Key

RHOVLUSHVNJIHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)OCC

Origin of Product

United States

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